

Comprehensive Research Guide: Strychnine Phosphate as a Rodenticide

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Compound Focus: Strychnine phosphate

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Introduction and Mechanism of Action

Strychnine is a **highly toxic alkaloid** historically used as a rodenticide for controlling small vertebrate pests. Although its use has been restricted in many countries due to significant non-target toxicity and safety concerns, it remains an important compound for scientific research and specialized pest control applications. Strychnine is typically formulated as a white, crystalline powder that is **bitter-tasting** and **odorless**, characteristics that unfortunately contribute to accidental poisoning in non-target species [1]. The compound is naturally found in the seeds of the *Strychnos nux-vomica* tree, native to India, Northern Australia, and Southeast Asia [2]. Despite declining use in recent decades, strychnine poisoning cases continue to occur annually, particularly in agricultural regions where it is employed for rodent control [3].

The primary mechanism of action of strychnine involves **competitive antagonism** of the glycine receptor in the spinal cord and brainstem. Glycine serves as the major **inhibitory neurotransmitter** in the central nervous system, and strychnine specifically binds to the postsynaptic glycine receptors without activating them, thereby blocking inhibitory signals [2] [1]. This disruption of normal neuroinhibition leads to unchecked excitatory neurotransmission, resulting in **generalized muscle contractions** and **hyperreflexia**. The clinical presentation typically includes painful, involuntary skeletal muscle spasms that can progress to full tetanic convulsions with preserved consciousness—a state often described as "awake seizures" [2]. Without therapeutic intervention, death typically occurs due to **respiratory paralysis** resulting from sustained contraction of the diaphragm and thoracic muscles [4] [1].

Table 1: Physicochemical Properties of Strychnine

Property	Specification
Chemical Name	Strychnidin-10-one
Molecular Formula	C ₂₁ H ₂₂ N ₂ O ₂
Molar Mass	334.419 g·mol ⁻¹
Appearance	White or translucent crystals
Taste	Intensely bitter
Melting Point	270°C (518°F; 543 K)
Water Solubility	0.02% at 20°C
pKa	8.25
Primary Mechanism	Competitive glycine receptor antagonist

Analytical Detection Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS represents a **well-established methodology** for the identification and quantification of strychnine in biological samples. The protocol typically involves homogenization of tissues followed by extraction with organic solvents such as chloroform, with detection of the alkaloid by UV spectrophotometry at 255 nm [3]. For enhanced sensitivity, the sample preparation process should include a **derivatization step** using reagents such as N-Methyl-N-(trimethylsilyl) trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) as catalyst [5]. The analytical conditions should be optimized as follows: injector temperature maintained at 230°C; transfer line temperature set at 230°C; and the column temperature programmed to begin at 85°C for 5 minutes, then increased by 10°C per minute to 300°C, with a final hold time of 5 minutes [5]. The mass

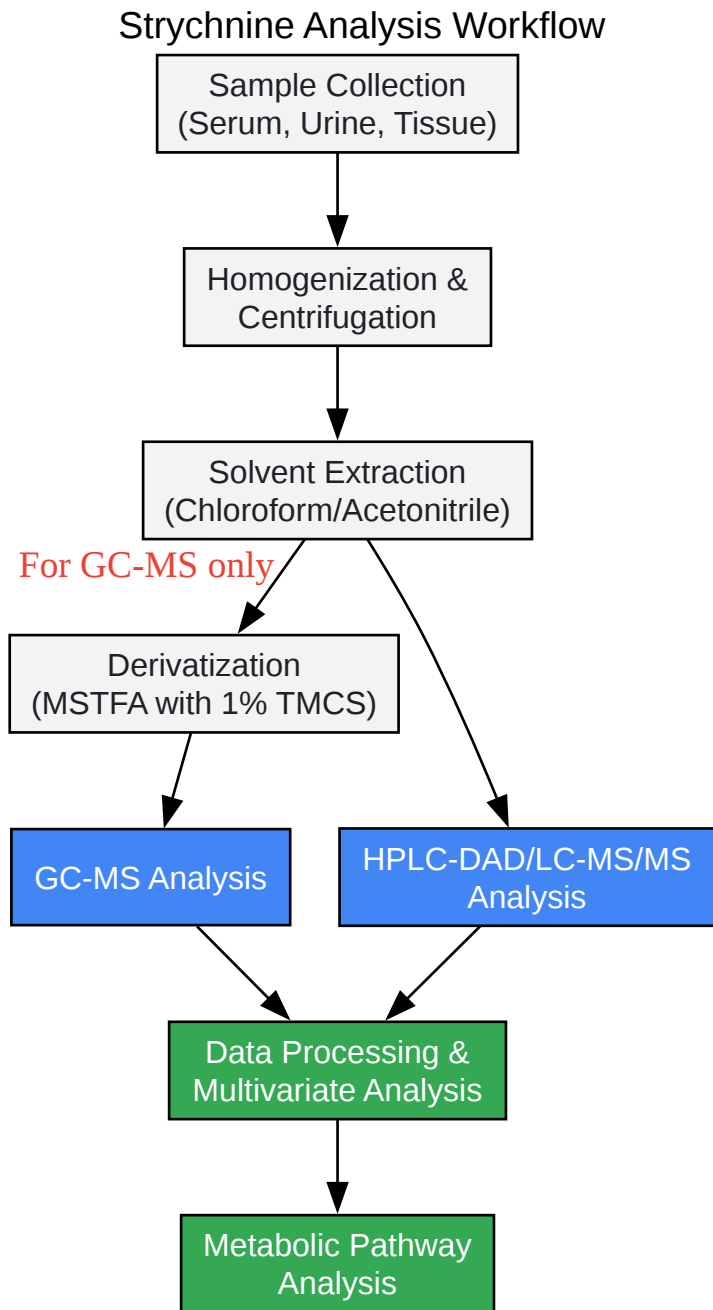
spectrometer should be operated in **electron impact (EI) mode** at 70 eV, with scanning over the mass range of 30-600 m/z [5].

High-Performance Liquid Chromatography (HPLC)

HPLC methods provide a **robust alternative** for strychnine detection, particularly when coupled with diode array detection (HPLC-DAD) or mass spectrometric detection (LC-MS/MS). For comprehensive analysis of strychnine and its related alkaloids (such as brucine) in traditional medicine preparations, the HPLC-DAD method offers reliable performance [6]. When investigating metabolic perturbations in model organisms, LC-MS/MS systems with quadrupole time-of-flight (Q-TOF) mass spectrometers provide the **high sensitivity** and **mass accuracy** required for identifying endogenous metabolites and potential biomarkers [7]. The sample preparation for HPLC analysis typically involves protein precipitation with acetonitrile, followed by centrifugation and concentration of the supernatant prior to injection [5] [7].

Sample Preparation Workflow

The following diagram illustrates the complete experimental workflow for strychnine analysis in biological samples:



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Toxicity Profiling and Clinical Management

Species-Specific Toxicity Data

Strychnine exhibits **variable toxicity** across different species, which is a critical consideration in rodenticide research and environmental risk assessment. The following table summarizes the reported lethal dose values across multiple species:

Table 2: Acute Toxicity of Strychnine Across Species

Species	Route	LD ₅₀ (mg/kg)	Source
Rat	Oral	2.35-16.0	[4]
Mouse	Oral	2.0	[4]
Dog	Oral	0.5-0.75	[4] [3]
Cat	Oral	0.5	[4]
Rabbit	Oral	0.6	[4]
Human (adult)	Oral	30-100 (LDLo)	[4]
Human (child)	Oral	15 (LDLo)	[4]
Bird (wild)	Oral	16	[4]
Quail	Oral	23.0	[4]

In canine populations, which represent a common non-target species for strychnine poisoning, the mortality rate has been documented at approximately **60.2%** based on a 16-year retrospective study [3]. Epidemiological data from this study revealed that poisonings followed a **distinct seasonal pattern**, with the highest incidence occurring during spring months (March-May), corresponding with typical rodent control activities in agricultural regions [3]. The research also identified large dog breeds, particularly Labrador retrievers, German shepherds, and collies, as the most commonly affected, though this likely reflects regional breed popularity rather than specific breed susceptibility [3].

Clinical Presentation and Diagnostic Findings

The onset of strychnine poisoning symptoms typically occurs within **15-30 minutes** after ingestion, with faster onset observed following intravenous or intranasal exposure [2]. The initial clinical manifestations include **apprehension, heightened awareness, and muscle stiffness**, which rapidly progress to intermittent, painful muscle spasms triggered by minimal external stimuli [2]. These spasms often present with **opisthotonic posturing** (back arched, extremities extended, jaw clenched) and **risus sardonicus** (a fixed, stiff facial smile) [2]. Between episodes of spasm, patients typically maintain **normal mental status** without post-ictal confusion, which represents a key diagnostic differentiator from epileptic seizures [2].

Diagnostic confirmation of strychnine poisoning relies on **chemical identification** in biological samples, with stomach contents, urine, and gastric washings representing the most reliable matrices for detection [4] [3]. Blood assays are generally unreliable due to the **rapid tissue distribution** of strychnine following absorption [2]. Characteristic laboratory findings include **elevated serum enzymes** (creatinine phosphokinase, lactate dehydrogenase), **lactic acidosis, hyperkalemia, and leukocytosis** [4]. Additionally, **rhabdomyolysis** and **acute kidney injury** may develop secondary to prolonged muscle contractions [2].

Therapeutic Intervention Strategies

The management of strychnine poisoning primarily involves **supportive care** and **symptomatic treatment**. For recent ingestions (within 1-2 hours), gastrointestinal decontamination with **activated charcoal** may be considered, though caution must be exercised as physical manipulation may provoke seizures [2]. **Benzodiazepines** (diazepam, midazolam) and **barbiturates** represent the first-line pharmacological interventions for controlling muscle spasms [4] [2]. In severe cases with uncontrollable convulsions, patients should be **intubated and paralyzed** with non-depolarizing neuromuscular blocking agents to prevent respiratory complications [2]. It is critical to avoid **succinylcholine** for intubation due to the potential for exacerbating hyperkalemia [2]. Generous **intravenous fluid hydration** is essential for managing rhabdomyolysis and preventing acute renal failure [2].

Experimental Research Models and Protocols

In Vivo Toxicological Assessment

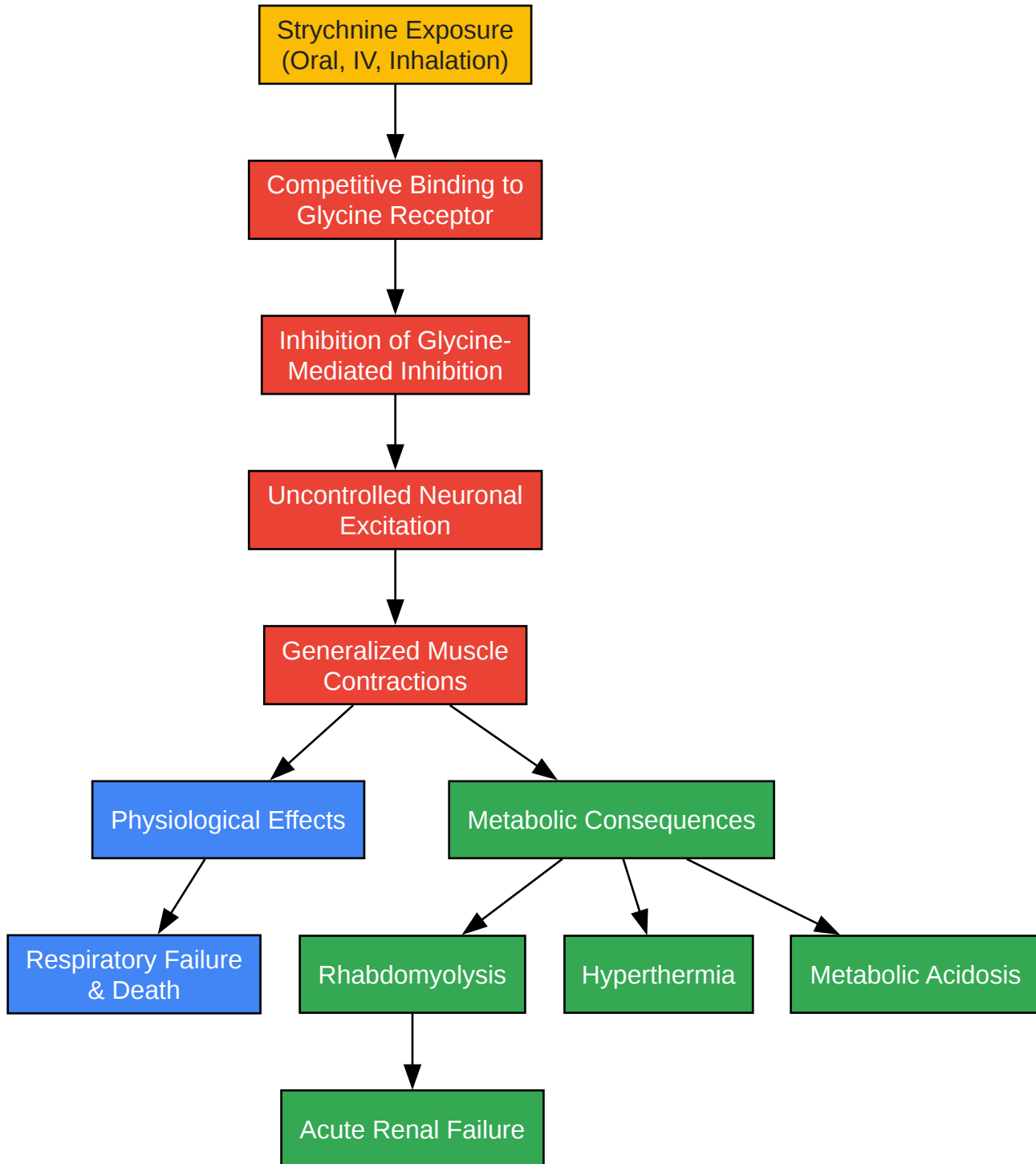
Animal models remain essential for investigating strychnine toxicity and potential antidotes. The following protocol outlines a comprehensive approach for assessing strychnine toxicity in rodent models:

- **Animal Selection and Grouping:** Utilize Sprague-Dawley rats (200-220 g) randomly divided into control, low-dose, and high-dose groups (n=8 per group) [5] [7]. For **strychnine phosphate** solutions, appropriate dose ranges would be 0.3-0.6 g/kg of crude extract equivalent, reflecting the narrow therapeutic index observed in traditional medicine applications [7] [6].
- **Dosing and Sample Collection:** Administer strychnine via intragastric administration, monitoring for clinical signs including muscle twitching, hyperreflexia, and convulsions [7]. Collect blood samples from the tail vein at predetermined intervals, centrifuge at 3000×g for 15 minutes at 4°C to separate serum, and store at -80°C until analysis [5]. Urine samples should be collected over ice with 0.1% sodium azide as preservative, centrifuged to remove particulate matter, and stored at -80°C [5].
- **Metabolomic Analysis:** Apply GC-MS or LC-MS-based metabolomic approaches to identify metabolic perturbations. For GC-MS analysis, derivatize samples using a two-step process: first with methylhydroxylamine hydrochloride (15 mg/mL in pyridine) at 70°C for 24 hours, followed by MSTFA with 1% TMCS catalyst [5]. Multivariate statistical analysis using partial least-squares discriminant analysis (PLS-DA) can then identify significantly altered metabolites and pathways [5] [7].

Molecular Mechanism Elucidation

The following diagram illustrates the complex molecular mechanisms underlying strychnine toxicity:

Strychnine Molecular Mechanism



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Detoxification Studies

Research on potential antidotes or detoxification approaches represents an important aspect of strychnine research. Traditional Chinese medicine has explored the use of **licorice (Glycyrrhiza uralensis Fisch.)** as a potential detoxifying agent for Semen Strychni (*Strychnos nux-vomica*) poisoning [7]. Experimental protocols involve intraperitoneal administration of Semen Strychni extract (0.2 g/kg) followed by licorice extract (18 g/kg) administered via gavage 30 minutes later [7]. Metabolomic studies have demonstrated that licorice treatment can reverse strychnine-induced perturbations in **amino acid metabolism, glycerophospholipid metabolism, tricarboxylic acid cycle, and energy metabolism** [7]. The proposed mechanism involves both restoration of endogenous metabolic homeostasis and acceleration of toxic component metabolism [7].

Regulatory Status and Safety Protocols

Regulatory Framework

Strychnine use as a rodenticide has been significantly restricted in many jurisdictions due to safety concerns. In the United States, strychnine was ordered removed from food and medicines in 1962 and was outlawed as an indoor pesticide in 1989, though it remains approved for limited outdoor use [2]. In Canada, strychnine use is strictly regulated by the Pest Management Regulatory Agency and is primarily authorized for large-scale Richardson's ground squirrel control in western provinces [3]. The European Union has prohibited rodenticides containing strychnine since the 2000s [1]. These regulatory restrictions have significantly reduced but not eliminated poisoning cases, with the American Association of Poison Control Centers documenting 72 exposures and one death from strychnine poisoning in 2015 [2].

Laboratory Safety Procedures

Researchers working with **strychnine phosphate** must adhere to **strict safety protocols** due to the compound's high toxicity through multiple exposure routes (ingestion, inhalation, dermal absorption). Laboratory procedures should include:

- **Personal Protective Equipment:** Wear appropriate gloves (chemical-resistant), lab coats, and safety goggles when handling strychnine or contaminated materials [8].

- **Engineering Controls:** Conduct all procedures involving powdered strychnine in a certified fume hood to prevent inhalation exposure [8].
- **Waste Disposal:** Collect all strychnine-contaminated materials in clearly labeled, leak-proof containers for appropriate hazardous waste disposal [8].
- **Decontamination:** Thoroughly clean all work surfaces with appropriate solvents followed by detergent washing after procedures involving strychnine [8].
- **Emergency Preparedness:** Maintain appropriate antidotes (benzodiazepines) and have emergency procedures clearly documented and accessible to all laboratory personnel [2].

Conclusion

Strychnine phosphate remains a **potent rodenticide** with a well-characterized mechanism of action as a glycine receptor antagonist. Research applications require **comprehensive analytical approaches**, particularly GC-MS and LC-MS/MS methodologies, for accurate detection and quantification in biological matrices. Toxicity profiles vary significantly across species, with dogs being particularly susceptible to accidental poisoning. Current research continues to explore metabolic consequences of strychnine exposure and potential detoxification approaches, including investigation of traditional antidotes such as licorice. Strict adherence to safety protocols and regulatory guidelines is essential for researchers working with this highly toxic compound to minimize risks to both researchers and non-target species in the environment.

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